molecular formula C20H21N3O2S2 B11147005 3-(4-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-yl)pyridine

3-(4-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-yl)pyridine

Cat. No.: B11147005
M. Wt: 399.5 g/mol
InChI Key: JYXAETPPUWJDAE-UHFFFAOYSA-N
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Description

3-(4-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-yl)pyridine is a complex organic compound that features a combination of pyridine, thiazole, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-yl)pyridine typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling with Pyridine: The final step involves coupling the sulfonylated thiazole with a pyridine derivative using a suitable coupling agent such as palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and sulfides.

    Substitution: Products vary widely depending on the substituent introduced.

Scientific Research Applications

3-(4-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-yl)pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiazole and pyridine rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methylpiperidin-1-yl)sulfonylaniline
  • 3-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}propan-1-amine

Uniqueness

What sets 3-(4-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-yl)pyridine apart is its combination of a thiazole ring with a sulfonyl group and a pyridine ring. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21N3O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

4-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]-2-pyridin-3-yl-1,3-thiazole

InChI

InChI=1S/C20H21N3O2S2/c1-15-5-4-10-23(13-15)27(24,25)18-8-2-6-16(11-18)19-14-26-20(22-19)17-7-3-9-21-12-17/h2-3,6-9,11-12,14-15H,4-5,10,13H2,1H3

InChI Key

JYXAETPPUWJDAE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CN=CC=C4

Origin of Product

United States

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